3-Bromo-2-phenylquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique structure that integrates a bromine atom and a phenyl group into the quinoline framework. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.
This compound can be classified under heterocyclic compounds, specifically as a brominated derivative of quinoline. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of 3-bromo-2-phenylquinolin-4(1H)-one typically involves halogenation reactions on quinoline substrates, utilizing reagents that facilitate regioselective substitutions.
The synthesis of 3-bromo-2-phenylquinolin-4(1H)-one can be achieved through various methods, with one notable approach involving the bromination of 2-phenylquinolin-4(1H)-one. This process often employs potassium bromide as a bromine source in conjunction with hypervalent iodine reagents to promote regioselective halogenation at the C3 position of the quinoline ring.
The resulting product can then be purified using column chromatography to isolate 3-bromo-2-phenylquinolin-4(1H)-one in good yields .
The molecular structure of 3-bromo-2-phenylquinolin-4(1H)-one consists of a quinoline core with a bromine atom at the C3 position and a phenyl group at the C2 position.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure and purity of synthesized compounds .
3-Bromo-2-phenylquinolin-4(1H)-one can participate in various chemical reactions, including:
These reactions are often facilitated by specific catalysts or reaction conditions tailored to achieve desired outcomes .
The mechanism of action for 3-bromo-2-phenylquinolin-4(1H)-one relates closely to its interactions within biological systems:
The precise mechanism often involves binding to specific cellular targets, disrupting normal cellular functions, and triggering cell death pathways .
The physical properties of 3-bromo-2-phenylquinolin-4(1H)-one include:
Chemical properties include:
These properties are crucial for determining its behavior in different chemical environments .
3-Bromo-2-phenylquinolin-4(1H)-one has several notable applications in scientific research:
Systematic Nomenclature:The parent compound, 3-Bromo-2-phenylquinolin-4(1H)-one (CAS: CID 224423; Molecular formula: C₁₅H₁₀BrNO), adheres to IUPAC conventions:
Positional Isomerism:
Bromine placement dramatically influences electronic distribution and bioactivity. Key isomers include: Table 1: Brominated Phenylquinolone Isomer Comparison | Compound Name | Substitution Pattern | SMILES Notation | Structural Impact |
---|---|---|---|---|
3-Bromo-2-phenylquinolin-4(1H)-one | Br at C-3; phenyl at C-2 | Brc1c2ccccc2nc(c3ccccc3)c1=O | Direct conjugation of Br with keto group | |
6-Bromo-2-hydroxy-4-phenylquinolin-3-yl | Br at C-6; phenyl at C-4 | OC1=C(C2=C(NC1=O)C=CC(Br)=C2)C1=CC=CC=C1 | H-bond donor at C-2; steric hindrance at C-4 | |
6-Bromo-2-methyl-4-phenylquinolin-3-yl | Br at C-6; methyl at C-2 | CC1=NC2=C(C=C(Br)C=CC2=C1C(=O)C=CC1=CC=C(Br)C=C1 | Enhanced lipophilicity from methyl group | [2] [3]. |
Isomerism alters reactivity:
4-Quinolone pharmacophores evolved from incidental discoveries to rational design:
Synthetic Methodologies:Early routes relied on:
For 3-Bromo-2-phenylquinolin-4(1H)-one, modern approaches use:
3-Bromo-2-phenylquinolin-4(1H)-one’s bioactivity stems from:
Table 2: Target-Specific Mechanisms of Halogenated Quinolones | Target | Compound Example | Affinity (IC₅₀/EC₅₀) | Mechanistic Action |
---|---|---|---|---|
Tubulin polymerization | 6,7-Methylenedioxy-4-phenylquinolin-2(1H)-one (HPK) | 0.4–1.0 μM | G₂/M arrest; cyclin B1 downregulation | |
PI3Kγ kinase | (E)-1-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)prop-2-en-1-one | 50 nM | ATP-competitive inhibition; apoptosis via caspase-3/7 | |
DNA gyrase | 3-Bromo-2-phenylquinolin-4(1H)-one (analogs) | <5 μM (predicted) | Topoisomerase IV inhibition | [3] [5]. |
Structure-Activity Relationship (SAR) Insights:
Pharmacokinetic Optimization:While ADMET profiles require refinement, halogenation improves:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: